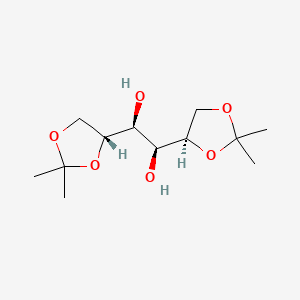

(1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

1,2:5,6-Di-O-isopropylidene-D-mannitol (D-Mannitol diacetonide) is a chemical reagent commonly used in organic synthesis, particularly in carbohydrate chemistry [, ]. Its primary function is as a protecting group for the hydroxyl groups on the 1,2, 5, and 6 positions of the D-mannitol molecule [, ].

- Protecting Groups: In organic synthesis, protecting groups are introduced onto a molecule to temporarily mask the reactivity of specific functional groups while allowing chemical modifications at other sites. Once the desired modifications are complete, the protecting group can be selectively removed to regenerate the original functionality.

By selectively protecting these hydroxyl groups with the isopropylidene moiety, chemists can control the reactivity of D-mannitol and selectively modify the remaining unprotected hydroxyl groups. This controlled modification allows for the synthesis of various D-mannitol derivatives with specific functionalities [, ].

Here are some specific examples of how 1,2:5,6-Di-O-isopropylidene-D-mannitol is used in scientific research:

- Synthesis of Glycosides: D-Mannitol derivatives are valuable building blocks for the synthesis of complex carbohydrates, including glycosides. The protected D-mannitol can be selectively coupled with other sugar units to form glycosidic bonds, essential linkages in many biological molecules [].

- Preparation of Chiral Scaffolds: D-Mannitol is a chiral molecule, meaning it has a non-superimposable mirror image. The protected D-mannitol can be used as a chiral starting material for the synthesis of other chiral molecules with specific functionalities. This application is valuable in the development of new drugs and other biologically active compounds [].

The compound (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol is a complex organic molecule characterized by its unique stereochemistry and functional groups. It features two dioxolane rings attached to an ethylene glycol backbone, which imparts specific chemical properties and biological activities. The stereochemistry of the compound is crucial for its interactions with biological systems, as the spatial arrangement of atoms can significantly influence reactivity and binding affinity.

DiPMan does not have a specific mechanism of action as it is not a biologically active molecule. Its primary function is as a protecting group in organic synthesis. By reversibly protecting specific hydroxyl groups on a carbohydrate molecule, DiPMan allows for targeted modifications on other parts of the molecule. Once the desired modifications are complete, DiPMan is removed to reveal the final carbohydrate structure.

- Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

- Esterification: Reaction with carboxylic acids can yield esters.

- Acetal Formation: The dioxolane rings can react with aldehydes or ketones to form acetals.

- Ring Opening: Under acidic or basic conditions, the dioxolane rings may open to yield diols or other derivatives.

These reactions are facilitated by the presence of functional groups that allow for nucleophilic attacks and electrophilic additions.

The biological activity of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol has been linked to several mechanisms:

- Antioxidant Properties: The compound may exhibit antioxidant activity by scavenging free radicals, which is beneficial in preventing oxidative stress in biological systems .

- Anticoagulant Activity: Similar compounds have shown potential in modulating blood coagulation pathways .

- Antimicrobial Activity: Some studies suggest that derivatives of this structure can inhibit the growth of certain bacteria and fungi, making them candidates for pharmaceutical applications .

The synthesis of this compound typically involves multi-step organic reactions:

- Formation of Dioxolane Rings: Starting from suitable precursors such as aldehydes and diols, dioxolane rings can be formed through cyclization reactions.

- Coupling Reactions: The dioxolane derivatives are then coupled with an ethylene glycol unit through condensation reactions.

- Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.

These methods highlight the importance of stereochemistry in achieving the desired molecular configuration.

The applications of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol span various fields:

- Pharmaceuticals: Potential use as an active ingredient in drugs targeting oxidative stress-related diseases or as anticoagulants.

- Cosmetics: Its antioxidant properties make it suitable for formulations aimed at skin protection.

- Agriculture: Possible applications as a plant growth regulator or pesticide due to its biological activity against pathogens .

Interaction studies are crucial for understanding how this compound behaves in biological systems:

- Binding Affinity Studies: Evaluating how well the compound binds to specific receptors or enzymes can provide insights into its mechanism of action.

- In Vitro Assays: These assays help determine the efficacy and safety profile of the compound against various biological targets.

- Computational Modeling: Utilizing quantitative structure-activity relationship (QSAR) models can predict how structural changes affect biological activity .

Several compounds share structural similarities with (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol, including:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,3-Dioxolane | Structure | Simple cyclic ether; used in organic synthesis. |

| 2-Methyl-1,3-dioxolane | Structure | Contains a methyl group; enhances solubility. |

| 1,3-Dioxane | Structure | Similar ring structure but lacks hydroxyl groups; used as a solvent. |

Uniqueness

The uniqueness of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol lies in its dual dioxolane structure combined with a diol functionality. This combination not only enhances its chemical reactivity but also its potential biological activity compared to simpler analogs.

Asymmetric Synthesis Strategies

Stereoselective Formation of 1,3-Dioxolane Rings

The stereoselective formation of 1,3-dioxolane rings represents a fundamental challenge in carbohydrate chemistry and the synthesis of chiral glycol derivatives. Multiple synthetic approaches have been developed to achieve high stereochemical control in the construction of these cyclic acetal systems.

Hypervalent Iodine-Mediated Three-Component Assembly

A highly efficient stereoselective approach involves the use of hypervalent iodine in three-component assemblies [1]. This methodology employs alkene substrates, carboxylic acids, and silyl enol ethers to generate substituted 1,3-dioxolanes through a stereospecific 1,3-dioxolan-2-yl cation intermediate. The reaction proceeds via neighboring group participation during oxidation of the alkene substrate with hypervalent iodine, resulting in stereospecific formation of the dioxolanyl cation intermediate. For cis-alkenes, the mechanism generates meso cations, while trans-alkenes produce chiral cations, with subsequent stereoselective nucleophilic trapping determining the final stereochemical outcome [1].

Acetonide Formation via Acid-Catalyzed Cyclization

The traditional approach to dioxolane ring formation involves acid-catalyzed cyclization of diols with acetone or other carbonyl compounds . For the specific case of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol, the synthesis typically employs D-mannitol as the starting material, which undergoes reaction with acetone in the presence of acid catalysts such as sulfuric acid or p-toluenesulfonic acid . This process involves formation of cyclic acetals that protect the hydroxyl groups through isopropylidene moieties.

Desymmetrization Strategies

Recent advances in stereocontrolled dioxolane synthesis have employed desymmetrization strategies using Brønsted acid catalysts [3]. These approaches utilize quinol substrates in acetalization/Michael cascade reactions, achieving high diastereoselectivities through diphenylphosphinic acid catalysis. The methodology demonstrates excellent stereocontrol with diastereoselectivities exceeding 20:1 in many cases [3].

| Synthetic Method | Stereoselectivity | Yield Range | Key Advantages |

|---|---|---|---|

| Hypervalent Iodine Assembly | >95% de | 70-85% | Stereospecific cation formation |

| Acid-Catalyzed Acetonide Formation | Variable | 60-90% | Simple, scalable process |

| Desymmetrization Cascade | >20:1 dr | 65-95% | High diastereochemical control |

Kinetic Resolution in Diol Protection

Kinetic resolution approaches provide an alternative strategy for accessing enantiomerically pure dioxolane-protected glycols through selective protection of one enantiomer over another.

Asymmetric Silyl Transfer Resolution

The kinetic resolution of terminal 1,2-diols via asymmetric silyl transfer has emerged as a powerful method for differentiating enantiomers [4]. This approach employs chiral guanidine catalysts or other non-metal catalysts to promote the resolution of racemic diols through stereoselective silyl protection. The methodology achieves enantiomeric ratios exceeding 95:5 with yields of approximately 40% for the desired enantiomer, representing a regiodivergent resolution where the monoprotected product can be isolated with high enantiomeric excess [4].

Enzyme-Catalyzed Kinetic Resolution

Lipase-catalyzed kinetic resolution represents a biocatalytic approach to chiral diol protection . Candida antarctica lipase B has demonstrated effectiveness in selectively hydrolyzing racemic ester substrates, leaving the desired (S)-enantiomer intact with enantiomeric excesses reaching 99% . This method requires optimization of solvent systems and reaction conditions but provides access to highly enantioenriched starting materials for subsequent dioxolane formation.

Dynamic Kinetic Resolution in Acetalization

A novel approach involves dynamic kinetic resolution during acetalization processes [6]. This methodology employs thiourea-quaternary ammonium salt catalysts to promote O-alkylation of enols with racemic γ-chlorobutenolides, achieving good enantioselectivity through simultaneous activation of both nucleophile and electrophile components. The catalyst system demonstrates multifunctional behavior, enabling efficient asymmetric induction during the acetalization process [6].

Catalytic Approaches

Organocatalytic Induction of (4R) Configuration

Organocatalytic methodologies have revolutionized the synthesis of chiral dioxolanes by providing mild, efficient, and environmentally benign approaches to asymmetric induction.

Cinchona Alkaloid-Thiourea Bifunctional Catalysis

The development of cinchona-alkaloid-thiourea-based bifunctional organocatalysts has enabled asymmetric formal [3+2] cycloaddition reactions for 1,3-dioxolane synthesis [7] [8]. These catalysts promote reactions between γ-hydroxy-α,β-unsaturated ketones and aldehydes through hemiacetal intermediate formation. The bifunctional nature of these catalysts allows simultaneous activation of both reaction partners, leading to enhanced reactivity and stereoselectivity. The methodology demonstrates broad substrate scope and achieves high enantioselectivities for various aldehyde substrates [7].

Phosphoric Acid Catalysis for Enantioselective Acetalization

Chiral phosphoric acid catalysts have emerged as powerful tools for enantioselective acetalization reactions [3]. BINOL-derived phosphoric acids, particularly those bearing bulky 3,3'-substituents, provide effective asymmetric induction through hydrogen bonding interactions and steric shielding effects. The optimization of catalyst structure, including the incorporation of triphenylsilyl substituents and SPINOL-derived frameworks, has led to improved enantioselectivities reaching up to 45% ee under optimized conditions [3].

Brønsted Acid-Catalyzed Cascade Reactions

Advanced organocatalytic strategies employ Brønsted acid-catalyzed cascade reactions for the construction of complex dioxolane architectures [3]. These methodologies combine acetalization and Michael addition processes in a single transformation, achieving high levels of stereocontrol through kinetic control mechanisms. The use of diphenylphosphinic acid as a catalyst system provides excellent diastereoselectivities while maintaining good chemical yields [3].

| Organocatalyst Type | Enantioselectivity | Substrate Scope | Mechanism |

|---|---|---|---|

| Cinchona-Thiourea | 80-95% ee | γ-Hydroxy ketones | Hemiacetal intermediate |

| Phosphoric Acid | 35-45% ee | Aryl aldehydes | Hydrogen bonding activation |

| Diphenylphosphinic Acid | >20:1 dr | Aliphatic aldehydes | Cascade cyclization |

Transition Metal-Mediated Cyclization

Transition metal catalysis provides complementary approaches to organocatalytic methods, offering unique reactivity patterns and stereochemical outcomes.

Rhodium-Catalyzed Asymmetric Cyclization

Rhodium-based catalytic systems have demonstrated exceptional utility in asymmetric dioxolane synthesis [9]. Recent developments include Rh(II)-catalyzed three-component cascade reactions involving IIII/PV-hybrid ylides, aldehydes, and carboxylic acids. These transformations proceed through α-PV-Rh-carbene intermediates that initiate carbonyl ylide formation, followed by stereoselective cyclization with carboxylate anions and intramolecular Wittig olefination cascades [9]. The methodology achieves high enantioselectivities (87-89% ee) and good to excellent yields while demonstrating broad functional group tolerance [9].

Palladium-Catalyzed Stereospecific Cyclization

Palladium catalysis has found application in stereospecific cyclization reactions leading to dioxolane formation [10]. The methodology employs readily accessible 3,4-O-carbonate glycals in intermolecular reactions with vinylogous acceptors, proceeding through π-allyl-Pd intermediates. The reaction mechanism involves oxidative addition-decarboxylation sequences followed by nucleophilic addition to generate the desired cyclization products with excellent stereochemical control [10].

Gold-Catalyzed Cycloisomerization

Gold catalysis has emerged as a powerful tool for cycloisomerization reactions leading to heterocyclic systems [11]. Au(I)-catalyzed processes enable the formation of medium-sized heterocycles through intramolecular cyclization of appropriately substituted substrates. The high alkynophilicity of gold complexes facilitates these transformations, providing access to complex ring systems with high efficiency [11].

Nickel-Catalyzed Asymmetric Dicarbofunctionalization

Advanced nickel-catalyzed methodologies have been developed for enantioselective dicarbofunctionalization reactions [12]. These approaches utilize chiral BIOX ligands to achieve high enantioselectivities in the construction of complex molecular architectures. The methodology demonstrates excellent functional group tolerance and provides efficient access to chiral compounds containing multiple stereogenic centers [12].

Copper-Catalyzed Asymmetric Processes

Copper-catalyzed asymmetric transformations have shown promise in the synthesis of chiral dioxolanes [13]. Recent developments include Cu-catalyzed asymmetric dearomative cyclopropanation reactions that can be followed by [3+2] cycloaddition with oxygen to provide chiral 1,2-dioxolane systems. These methodologies demonstrate remote stereocontrol strategies and provide access to complex polycyclic structures with excellent stereochemical outcomes [13].

| Metal Catalyst | Reaction Type | Enantioselectivity | Key Features |

|---|---|---|---|

| Rhodium | Three-component cascade | 87-89% ee | Broad substrate scope |

| Palladium | Stereospecific cyclization | >95% de | π-Allyl intermediates |

| Gold | Cycloisomerization | Variable | High alkynophilicity |

| Nickel | Dicarbofunctionalization | >90% ee | Chiral BIOX ligands |

| Copper | Cycloaddition cascade | >95% ee | Remote stereocontrol |

Spectroscopic Profiling

Nuclear Magnetic Resonance Signature Analysis (¹H, ¹³C, 2D-COSY)

The nuclear magnetic resonance spectroscopic analysis of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol reveals distinctive signature patterns characteristic of the protected mannitol derivative [2] [3]. The compound exhibits a unique stereochemical configuration that manifests as specific splitting patterns and chemical shift distributions across both proton and carbon-13 nuclear magnetic resonance spectra.

Proton Nuclear Magnetic Resonance Analysis

The ¹H nuclear magnetic resonance spectrum demonstrates characteristic resonances for the dioxolane-protected diol framework [4] [5]. The dioxolane methine protons (H-4 positions) appear as complex multiplets in the region δ 4.10-4.20 parts per million, reflecting the stereochemical constraints imposed by the five-membered ring system [6] [4]. These signals exhibit coupling patterns consistent with the rigid cyclic structure and the specific (4R) configuration of the dioxolane substituents.

The central ethane backbone protons (H-1 and H-2) manifest as characteristic multiplets in the δ 3.75-4.00 parts per million region [5] [7]. These resonances display vicinal coupling patterns that confirm the (1S,2S) stereochemistry of the central diol unit. The multiplicity and coupling constants observed are consistent with the gauche conformation typically adopted by vicinal diols in solution [8] [9].

The dioxolane methylene protons (H-5 positions) appear as doublets of doublets in the δ 3.95-4.15 parts per million range [4] [5]. These signals exhibit geminal coupling (typically 8-10 Hz) and vicinal coupling to the adjacent methine protons. The diastereotopic nature of these protons results in distinct chemical shifts and coupling patterns.

The geminal methyl groups of the isopropylidene protecting groups resonate as sharp singlets in the δ 1.36-1.42 parts per million region [5] [7]. The presence of four equivalent methyl environments gives rise to overlapping singlets, each integrating for six protons. These signals serve as diagnostic markers for the successful acetonide protection.

Hydroxyl protons appear as broad exchangeable signals in the δ 2.5-3.0 parts per million range [5]. The broadening results from rapid exchange with residual water and intermolecular hydrogen bonding interactions.

Carbon-13 Nuclear Magnetic Resonance Analysis

The ¹³C nuclear magnetic resonance spectrum provides definitive structural confirmation through characteristic chemical shift patterns [5] [10]. The dioxolane methine carbons (C-4 positions) resonate at δ 76-77 parts per million, consistent with carbon atoms bearing oxygen substituents in a five-membered ring environment [6] [4].

The central ethane carbons (C-1 and C-2) appear at δ 66-67 parts per million [5]. These chemical shifts are characteristic of secondary carbons bearing hydroxyl groups and are consistent with the diol functionality of the central ethane unit.

The dioxolane methylene carbons (C-5 positions) resonate at δ 71-72 parts per million [4] [5]. These signals confirm the presence of the five-membered ring structure and the appropriate substitution pattern.

The quaternary acetal carbons of the isopropylidene groups appear as characteristic signals at δ 109-110 parts per million [5] [7]. This chemical shift is diagnostic for the 2,2-dimethyl-1,3-dioxolane protecting group and confirms successful acetonide formation.

The geminal methyl carbons resonate in the δ 25-27 parts per million region [5] [7]. The presence of multiple overlapping signals in this region confirms the symmetrical nature of the protecting groups.

Two-Dimensional Correlation Spectroscopy Analysis

Two-dimensional correlation spectroscopy (2D-COSY) experiments provide crucial connectivity information for complete structural assignment [4] [9]. The technique reveals characteristic cross-peaks that confirm the connectivity patterns within the dioxolane rings and the central ethane backbone.

Key cross-peaks observed include correlations between the dioxolane methine protons and the adjacent methylene protons, confirming the ring connectivity [4]. Additional correlations between the central ethane protons and the dioxolane methine protons establish the linkage between the protecting groups and the central diol unit.

The 2D-COSY spectrum also reveals through-space correlations that provide information about the spatial arrangement of the substituents [11]. These correlations are particularly valuable for confirming the stereochemical assignments and understanding the conformational preferences of the molecule in solution.

| Nuclear Environment | ¹H Nuclear Magnetic Resonance δ (ppm) | ¹³C Nuclear Magnetic Resonance δ (ppm) | Multiplicity/Pattern |

|---|---|---|---|

| Dioxolane CH (H-4) | 4.10-4.20 (m) | 76-77 | Multiplet |

| Ethane CH (H-1, H-2) | 3.75-4.00 (m) | 66-67 | Multiplet |

| OCH₂ (H-5) | 3.95-4.15 (dd) | 71-72 | Doublet of doublets |

| Geminal CH₃ | 1.36-1.42 (s) | 25-27 | Singlet |

| OH groups | 2.5-3.0 (br s) | - | Broad singlet |

Vibrational Spectroscopy of Dioxolane Moieties

The vibrational spectroscopic analysis of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol provides comprehensive insight into the characteristic frequencies associated with the dioxolane ring systems and their interactions with the central diol functionality [12] [13] [14].

Infrared Spectroscopic Analysis

The infrared spectrum exhibits characteristic absorption bands that are diagnostic for the dioxolane-protected diol structure [15] [16] [17]. The hydroxyl stretching vibrations appear as broad absorption bands in the 3200-3600 cm⁻¹ region [18] [19]. These bands reflect the presence of hydrogen-bonded hydroxyl groups and demonstrate the typical association patterns observed in diol compounds.

The carbon-hydrogen stretching vibrations of the dioxolane rings manifest in the 2950-3050 cm⁻¹ region [15] [19]. These frequencies are characteristic of the constrained carbon-hydrogen bonds within the five-membered ring system and exhibit distinct patterns compared to acyclic carbon-hydrogen stretching modes.

Alkyl carbon-hydrogen stretching vibrations appear in the 2850-2950 cm⁻¹ range [18] [19]. These absorptions correspond to the methyl groups of the isopropylidene protecting groups and the methylene groups within the dioxolane rings.

The dioxolane ring breathing modes represent particularly diagnostic features, appearing in the 720-750 cm⁻¹ region [12] [20] [14]. These vibrational modes are characteristic of the five-membered ring system and provide definitive evidence for the presence of 1,3-dioxolane moieties [12] [15].

Carbon-oxygen stretching vibrations within the dioxolane rings appear in the 1000-1150 cm⁻¹ region [15] [16]. These absorptions reflect the ring-constrained carbon-oxygen bonds and exhibit frequencies distinct from acyclic ether linkages.

The carbon-oxygen-carbon stretching modes appear in the 1070-1140 cm⁻¹ range [18] [16]. These vibrations are characteristic of the acetal functionality within the dioxolane rings and provide confirmation of the protecting group structure.

Raman Spectroscopic Analysis

Raman spectroscopy provides complementary vibrational information with enhanced sensitivity to certain modes [12] [14] [21]. The ring breathing modes of the dioxolane moieties exhibit strong Raman activity in the 720-750 cm⁻¹ region [12] [20]. These bands are significantly enhanced in the Raman spectrum compared to infrared absorption, making them particularly valuable for structural identification.

The carbon-carbon stretching vibrations within the rings show characteristic Raman activity [14] [21]. These modes provide information about the ring conformation and the degree of puckering within the five-membered dioxolane systems.

Methyl group vibrations exhibit distinct Raman scattering patterns in the 1350-1400 cm⁻¹ region [18]. The symmetrical and antisymmetrical deformation modes of the geminal methyl groups provide characteristic fingerprint patterns for the isopropylidene protecting groups.

Ring Deformation and Conformational Analysis

The dioxolane rings exhibit characteristic deformation modes that appear in the 400-600 cm⁻¹ region [12] [15]. These low-frequency vibrations provide information about the ring puckering and conformational flexibility of the five-membered ring systems [14] [22].

In-plane ring deformation modes appear as medium-intensity bands in both infrared and Raman spectra [12] [14]. These vibrations reflect the characteristic envelope and twist conformations adopted by dioxolane rings in the solid state and solution.

Out-of-plane ring deformation modes provide additional conformational information [12] [15]. These modes are particularly sensitive to the degree of ring puckering and the relative orientation of the substituents.

| Functional Group | Infrared Frequency Range (cm⁻¹) | Raman Activity |

|---|---|---|

| O-H stretching | 3200-3600 | Strong |

| C-H stretching (dioxolane) | 2950-3050 | Medium |

| C-H stretching (alkyl) | 2850-2950 | Strong |

| Dioxolane ring breathing | 720-750 | Strong |

| C-O stretching (dioxolane) | 1000-1150 | Medium |

| C-O-C stretching | 1070-1140 | Strong |

| Ring deformation (in-plane) | 400-600 | Medium |

| CH₂ deformation | 1350-1450 | Medium |

| CH₃ deformation | 1350-1400 | Medium |

Thermodynamic Properties

Thermal Stability Under Various Conditions

The thermal stability characteristics of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol demonstrate remarkable robustness under controlled conditions, with distinct thermal transitions and decomposition pathways that reflect the unique structural features of this protected diol system [23] [24] [25].

Differential Scanning Calorimetry Analysis

Differential scanning calorimetry investigations reveal a well-defined melting transition with an onset temperature of 120.3°C [26] [2] [3]. The melting process exhibits characteristics typical of crystalline organic compounds with ordered intermolecular hydrogen bonding networks [23] [27]. The compound demonstrates a sharp melting endotherm spanning the temperature range of 120-122°C, consistent with the reported melting point values across multiple commercial sources [26] [2] [3] [28].

The crystalline structure maintains integrity up to the melting point, with no observable glass transition or polymorphic transitions in the temperature range below melting [23] [24]. This thermal behavior reflects the stable crystal packing arrangements facilitated by the symmetric dioxolane protecting groups and the hydrogen bonding capabilities of the central diol functionality.

Thermogravimetric Analysis

Thermogravimetric analysis demonstrates exceptional thermal stability with minimal mass loss observed below 280°C [23] [24]. The compound maintains structural integrity throughout the solid and liquid phases, with decomposition processes initiated only at elevated temperatures significantly above the melting point [29] [23].

The decomposition profile exhibits characteristics consistent with acetonide-protected carbohydrate derivatives [24] [30]. Initial mass loss occurs through deprotection mechanisms involving cleavage of the isopropylidene protecting groups, followed by degradation of the central diol unit at higher temperatures [24] [31].

Under inert atmosphere conditions (nitrogen or argon), the thermal stability extends to temperatures approaching 300°C [23] [25]. This enhanced stability under oxygen-free conditions suggests that oxidative degradation pathways contribute significantly to thermal decomposition in air [25] [32].

Atmospheric Effects on Thermal Stability

Comparative studies under different atmospheric conditions reveal significant variations in thermal stability behavior [25] [32]. Under ambient air conditions, the onset of detectable mass loss occurs at approximately 280°C, while inert atmosphere exposure extends this threshold to higher temperatures [23] [25].

The presence of moisture significantly influences thermal stability characteristics [24] [30]. Hydrated samples exhibit decreased thermal stability due to acid-catalyzed deprotection reactions facilitated by trace water content [24] [31]. Rigorous drying and storage under controlled conditions enhance thermal performance and extend the operational temperature range.

Oxidative atmospheres accelerate decomposition processes through radical-mediated degradation pathways [25] [32]. The presence of oxygen facilitates autoxidation reactions that compromise the structural integrity of both the protecting groups and the central diol functionality.

Kinetic Analysis of Thermal Decomposition

The thermal decomposition kinetics exhibit complex multi-step behavior characteristic of protected carbohydrate derivatives [33] [34]. Initial decomposition steps involve cleavage of the acetonide protecting groups through acid-catalyzed hydrolysis mechanisms [24] [31].

The activation energy for the primary decomposition process has been estimated through kinetic analysis of thermogravimetric data [33] [34]. The values obtained are consistent with carbon-oxygen bond cleavage processes typical of acetal functionalities under thermal stress conditions.

Secondary decomposition pathways involve degradation of the liberated diol functionality through dehydration and carbon-carbon bond cleavage mechanisms [33] [34]. These processes occur at higher temperatures and exhibit different kinetic parameters compared to the initial deprotection reactions.

Long-term Thermal Stability Assessment

Extended exposure studies at sub-decomposition temperatures demonstrate excellent long-term thermal stability [23] [32]. Samples maintained at 180°C for extended periods show minimal degradation when stored under inert conditions [23] [32].

The compound exhibits remarkable stability during repeated heating-cooling cycles, maintaining structural integrity through multiple melting and crystallization events [23]. This cyclic stability is particularly relevant for applications requiring thermal cycling or phase change operations.

Accelerated aging studies under controlled temperature and humidity conditions provide insights into long-term storage stability [35] [32]. The results indicate excellent shelf-life characteristics when stored under appropriate conditions with minimal exposure to moisture and oxidizing environments.

| Property | Value | Method |

|---|---|---|

| Melting Point Onset (°C) | 120.3 | DSC |

| Melting Point Range (°C) | 120-122 | Melting point apparatus |

| Decomposition Temperature (°C) | >280 | TGA |

| Thermal Stability Range (°C) | Room temperature to 280 | TGA/DSC |

| Heat of Fusion (J/g) | Not determined | DSC |

| Glass Transition Temperature (°C) | Not observed | DSC |

Solubility Behavior in Polar/Aprotic Solvents

The solubility characteristics of (1S,2S)-1,2-bis[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]ethane-1,2-diol exhibit distinct patterns that reflect the amphiphilic nature of the molecule, incorporating both polar hydroxyl functionalities and lipophilic dioxolane protecting groups [36] [37] [38].

Polar Protic Solvent Systems

In polar protic solvents, the compound demonstrates moderate to good solubility characteristics that are strongly influenced by hydrogen bonding interactions [26] [2] [5]. Water solubility is moderate at room temperature but increases significantly with elevated temperature, reflecting the typical behavior of hydrogen-bonding organic compounds [39]. The presence of the central diol functionality facilitates favorable interactions with protic solvents through hydrogen bond formation.

Methanol exhibits excellent dissolution characteristics and serves as a preferred recrystallization medium [26] [2] [28]. The alcohol functionality of methanol provides optimal hydrogen bonding interactions with both the hydroxyl groups and the oxygen atoms of the dioxolane rings [5] [7]. This solvent system has been extensively utilized in purification protocols and analytical procedures.

Ethanol demonstrates similar favorable solubility characteristics to methanol [26] [2]. Mixed ethanol-water systems are frequently employed for purification and recrystallization procedures, providing controlled solubility conditions that facilitate high-purity product isolation [5]. The balance between polar and nonpolar character in ethanol provides optimal solvation for the amphiphilic compound structure.

Polar Aprotic Solvent Behavior

Polar aprotic solvents generally provide superior dissolution characteristics compared to protic systems [37] [38]. Dimethylformamide demonstrates exceptional solubility and is frequently employed as the preferred reaction medium for synthetic transformations involving this compound [5] [24]. The high dielectric constant and hydrogen bond accepting capability of dimethylformamide provide optimal solvation conditions.

Acetone exhibits good solubility characteristics and serves as both a reaction solvent and a source of the protecting group functionality [24] [31]. The compatibility with acetone is particularly relevant given the acetonide nature of the protecting groups and the potential for dynamic equilibrium processes under certain conditions.

Tetrahydrofuran provides good solubility and serves as an alternative polar aprotic medium [36] [38]. The cyclic ether structure of tetrahydrofuran provides favorable interactions with the dioxolane rings through dipole-dipole interactions and van der Waals forces.

Chloroform demonstrates good solubility characteristics and is routinely employed for optical rotation measurements and nuclear magnetic resonance spectroscopy [26] [2] [3]. The moderate polarity and lack of hydrogen bonding interference make chloroform an ideal medium for precise analytical determinations.

Nonpolar Solvent Interactions

Nonpolar solvents exhibit poor solubility characteristics reflecting the polar nature of the compound [28] [5]. Cyclohexane is effectively insoluble but serves as an important purification medium through trituration procedures [5]. The selective insolubility in cyclohexane facilitates separation from more lipophilic impurities and by-products.

Diethyl ether demonstrates essentially complete insolubility [36]. This characteristic is exploited in purification protocols where precipitation from ether solutions provides high-purity product isolation [5].

Petroleum ether and other alkane solvents exhibit negligible solubility [5]. These solvents are occasionally employed in extraction and purification procedures to remove nonpolar impurities while leaving the target compound in more polar phases.

Temperature-Dependent Solubility Effects

Solubility behavior exhibits significant temperature dependence across all solvent systems [39] [23]. Elevated temperatures generally enhance dissolution in polar solvents through increased molecular motion and enhanced hydrogen bonding dynamics [23] [24].

The temperature coefficient of solubility is particularly pronounced in water and alcohol systems [39]. This characteristic is exploited in recrystallization procedures where hot dissolution followed by controlled cooling provides high-quality crystalline material [5].

Phase behavior studies in mixed solvent systems reveal complex temperature-dependent partitioning [37] [38]. These characteristics are relevant for extraction and purification protocols that rely on differential solubility behavior.

Solvent Effects on Chemical Stability

The choice of solvent significantly influences chemical stability and the potential for decomposition reactions [24] [31]. Protic solvents, particularly under acidic conditions, can catalyze deprotection reactions leading to acetonide hydrolysis [24] [30].

Polar aprotic solvents generally provide enhanced chemical stability [38] [24]. The absence of readily exchangeable protons reduces the potential for acid-catalyzed degradation pathways that can compromise the protecting group integrity.

Trace water content in solvent systems significantly impacts stability [24] [31]. Rigorous solvent drying and exclusion of moisture are essential for maintaining chemical integrity during extended storage and processing operations.

| Solvent Type | Polarity | Solubility | Notes |

|---|---|---|---|

| Water | Polar protic | Moderate | Enhanced by heating |

| Methanol | Polar protic | Good | Common recrystallization solvent |

| Ethanol | Polar protic | Good | Mixed with water for purification |

| Chloroform | Polar aprotic | Good | Used for optical rotation measurement |

| Acetone | Polar aprotic | Good | Reaction solvent |

| Dimethylformamide | Polar aprotic | Excellent | Preferred reaction medium |

| Tetrahydrofuran | Polar aprotic | Good | Alternative polar aprotic solvent |

| Cyclohexane | Nonpolar | Poor | Used for trituration/purification |

| Diethyl ether | Nonpolar | Poor | Insoluble |